molecular formula C19H23N5O3 B5039399 6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide

6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B5039399
M. Wt: 369.4 g/mol
InChI Key: DAJDQIJEIYMJNA-UHFFFAOYSA-N
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Description

6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide involves multiple steps, including the formation of the furan ring, the pyridine ring, and the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, amine derivatives, and substituted pyridine derivatives .

Scientific Research Applications

6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, furan derivatives, and oxadiazole derivatives. These compounds share structural similarities with 6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide but may differ in their specific functional groups and overall structure .

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12(2)19-22-16(23-27-19)10-21-18(25)14-6-8-17(20-9-14)24(4)11-15-7-5-13(3)26-15/h5-9,12H,10-11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJDQIJEIYMJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C2=NC=C(C=C2)C(=O)NCC3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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